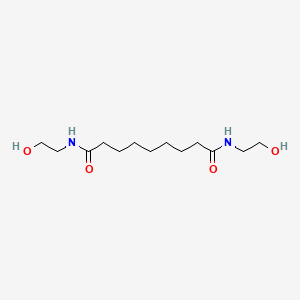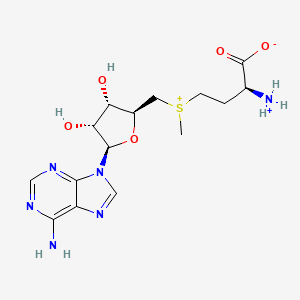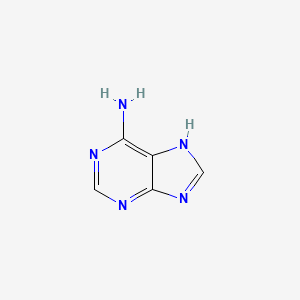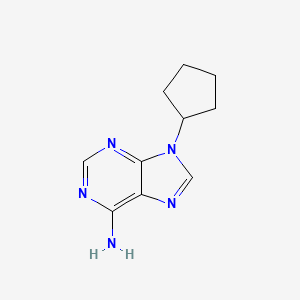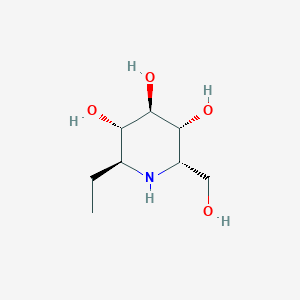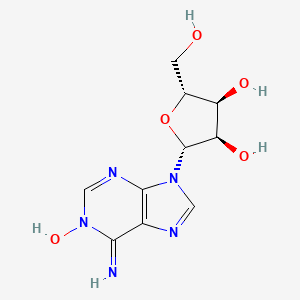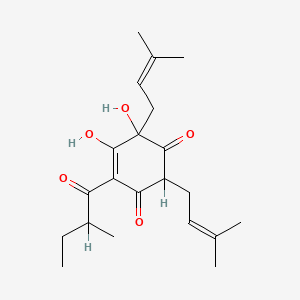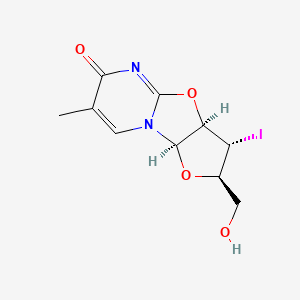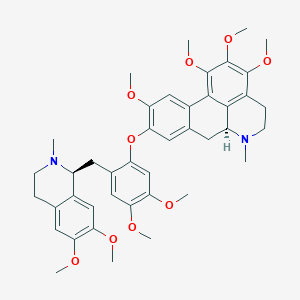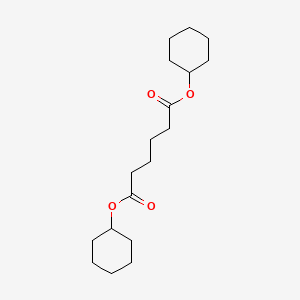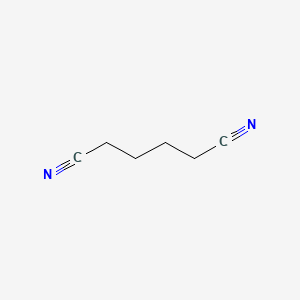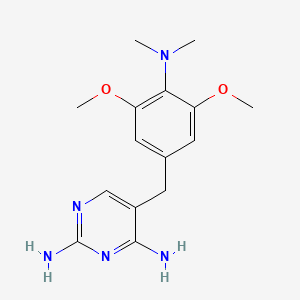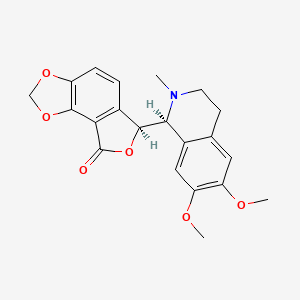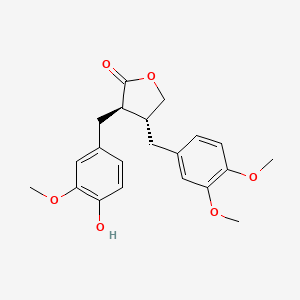
Arctigenin
Overview
Description
Arctigenin is a naturally occurring lignan found in certain plants of the Asteraceae family, including the greater burdock (Arctium lappa) and Saussurea heteromalla . It has garnered significant attention due to its diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects . The molecular formula of this compound is C21H24O6 .
Mechanism of Action
Target of Action
Arctigenin has been found to target TMEM16A, a protein that plays critical roles in physiological processes and can serve as a drug target for diverse diseases . TMEM16A has been regarded as a potential target for primary lung adenocarcinoma .
Mode of Action
This compound interacts with its targets by inhibiting them. For instance, it has been identified as a novel TMEM16A inhibitor . It suppresses lung adenocarcinoma growth by inhibiting TMEM16A both in vitro and in vivo . The IC50 of this compound to TMEM16A whole-cell current was found to be 19.29 ± 4.69 μM .
Biochemical Pathways
This compound affects several biochemical pathways. It induces necroptosis through mitochondrial dysfunction with CCN1 upregulation in prostate cancer cells under lactic acidosis . It also reduces cardiomyocytes apoptosis against AMI/R-induced oxidative stress and inflammation via the AMPK/SIRT1 pathway . Furthermore, this compound was found to inhibit the activation of Akt induced by glucose starvation .
Pharmacokinetics
This compound exhibits strong absorption capacity, high absorption degree (absolute bioavailability > 100%), and strong elimination ability (t1/2 < 2 h) . Extensive glucuronidation and hydrolysis of this compound in liver, intestine, and plasma might hinder its in vivo and clinical efficacy after oral administration .
Result of Action
This compound has been found to induce significant cytotoxicity in PC-3AcT cells compared to parental PC-3 cells . It increases reactive oxygen species (ROS) levels, annexin V-PE positive fractions, sub-G0/G1 peak in cell cycle analysis, mitochondrial membrane depolarization, and cell communication network factor 1 (CCN1) levels . It also reduces cellular ATP content and phospho (p)-Akt level .
Action Environment
Environmental factors such as nutrient and oxygen supply can influence the action of this compound. Cancer cells show an inherent ability to tolerate extreme conditions, such as low nutrient and oxygen supply, by modulating their energy metabolism . This compound has been found to eliminate the tolerance of cancer cells to nutrient starvation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arctigenin can be synthesized through various methods. One novel method involves enzyme-assisted extraction from the fruits of Arctium lappa. In this process, β-D-Glucosidase, a food-grade enzyme, is added directly to the fruits to hydrolyze arctiin to this compound. The samples are then subjected to ethanol extraction . The optimal conditions for this extraction include an enzyme concentration of 1.4%, ultrasound time of 25 minutes, and extraction temperature of 45°C .
Industrial Production Methods
Industrial production of this compound often involves the use of central composite design to optimize the extraction process. This method has been shown to increase the yield of this compound significantly compared to traditional extraction methods .
Chemical Reactions Analysis
Arctigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Major products formed from these reactions include various this compound derivatives, which have been studied for their enhanced pharmacological activities .
Scientific Research Applications
Comparison with Similar Compounds
Arctigenin belongs to the dibenzylbutyrolactone subclass of lignans, which includes compounds like:
Arctiin: The glycoside form of this compound, found in the same plants.
Matairesinol: Another lignan with similar anticancer properties.
Secoisolariciresinol: A lignan with antioxidant and anticancer activities.
Compared to these compounds, this compound is unique due to its potent inhibitory effects on mitochondrial complex I and its ability to induce necroptosis .
This compound’s diverse pharmacological activities and unique mechanisms of action make it a promising compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVSMVXKMHKTF-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998919 | |
| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-78-7, 144901-91-7 | |
| Record name | (-)-Arctigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arctigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arctigenin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144901917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arctigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARCTIGENIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD8L150E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARCTIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76MR9VS6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Arctigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030087 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does arctigenin exert its anti-tumor effects?
A1: this compound demonstrates anti-tumor effects through various mechanisms, including:
- Inhibition of cell proliferation: this compound inhibits the proliferation of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and glioma cells. [, , , , , ] This effect is often associated with cell cycle arrest at the G0/G1 phase. []
- Induction of apoptosis: this compound triggers apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. [, , , , ]
- Suppression of metastasis: this compound inhibits the migration and invasion of cancer cells, key steps in the metastatic process. [, , , ] It achieves this by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in the breakdown of the extracellular matrix. [, , ]
- Inhibition of angiogenesis: this compound suppresses the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and spread. []
Q2: What are the molecular targets of this compound?
A2: this compound interacts with multiple molecular targets, including:
- Signaling pathways: this compound modulates various signaling pathways involved in cell proliferation, survival, inflammation, and oxidative stress. These include PI3K/Akt, [, , ], MAPK (ERK, JNK, p38), [, , , , , ], NF-κB, [, , , ], STAT3, [, ], and AMPK/SIRT1. [, ]
- Transcription factors: this compound influences the activity of transcription factors such as NFATc1, [], C/EBPα and PPARα, [], and Nrf2. []
- Enzymes: this compound inhibits enzymes like UDP-glucuronosyltransferases (UGTs), [], cyclooxygenase-2 (COX-2), [], and heparanase. []
- Ion channels: this compound modulates ion channels in cardiomyocytes, including sodium, L-type calcium, and transient outward potassium currents. []
Q3: How does this compound interact with the NF-κB pathway?
A: this compound inhibits the activation of the NF-κB pathway, which plays a crucial role in inflammation and cell survival. It achieves this by suppressing the phosphorylation and nuclear translocation of NF-κB subunits. [, , , ] This inhibition contributes to the anti-inflammatory and anti-tumor effects of this compound.
Q4: What is the role of the AMPK/SIRT1 pathway in this compound's actions?
A: this compound activates the AMPK/SIRT1 pathway, which plays a crucial role in regulating energy metabolism and cellular stress responses. [, ] This activation contributes to the beneficial effects of this compound on metabolic disorders, such as improving glucose homeostasis and reducing lipid accumulation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H24O6, and its molecular weight is 372.41 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A: Yes, spectroscopic data including 1H NMR and 13C NMR have been used to confirm the structure of this compound and its metabolites. []
Q7: How is this compound absorbed and metabolized in the body?
A: this compound exhibits low oral bioavailability due to extensive first-pass metabolism. [, ]
- Absorption: Orally administered this compound is absorbed relatively rapidly, with a peak time (Tmax) of approximately 0.85 hours when administered as Fructus arctii powder. []
- Metabolism: Hydrolysis is the major metabolic pathway of this compound, primarily catalyzed by paraoxonase 1. [] Major metabolites include arctigenic acid, this compound-4'-O-glucuronide, and 4-O-demethylthis compound. []
- Excretion: this compound and its metabolites are primarily excreted in urine. [, ]
Q8: What types of in vitro assays have been used to study this compound?
A8: Researchers have employed a variety of in vitro assays to investigate the biological activities of this compound, including:
- Cell viability assays: These assays measure the number of viable cells after treatment with this compound, providing insights into its cytotoxic effects. [, , , , , , , , , ]
- Apoptosis assays: Techniques like Annexin V/PI staining and caspase activity assays help determine the extent of apoptosis induced by this compound. [, , , , , , , , ]
- Cell cycle analysis: Flow cytometry is commonly used to assess cell cycle distribution and identify potential cell cycle arrest induced by this compound. [, , ]
- Migration and invasion assays: Techniques like wound healing and Transwell assays help evaluate the effects of this compound on the migratory and invasive capabilities of cancer cells. [, , , ]
- Enzyme activity assays: These assays measure the activity of specific enzymes, such as MMPs, UGTs, and COX-2, in the presence of this compound, providing insights into its inhibitory effects. [, , , , ]
- Reporter gene assays: These assays measure the transcriptional activity of specific genes, such as those regulated by NF-κB or ARE, to understand the effects of this compound on gene expression. []
Q9: What animal models have been used to study this compound?
A9: this compound's therapeutic potential has been investigated in various animal models, including:
- Rodent models of cancer: Studies using mice and rats have demonstrated the anti-tumor effects of this compound in various cancer types, including hepatocellular carcinoma, breast cancer, and colon cancer. [, , , , , , ]
- Rat model of myocardial ischemia-reperfusion injury: This model mimics the damage caused by a heart attack and has been used to demonstrate the cardioprotective effects of this compound. [, ]
- Mouse model of experimental autoimmune encephalomyelitis (EAE): This model mimics the inflammatory demyelination observed in multiple sclerosis and has shown the potential of this compound in treating autoimmune diseases. []
- Mouse model of Japanese encephalitis: This model has been used to demonstrate the neuroprotective effects of this compound against viral infection. []
- Rat model of gastric ulcers: This model investigates the gastroprotective effects of this compound against ulcers induced by ethanol and acetic acid. []
Q10: Have there been any clinical trials of this compound?
A: A phase I clinical trial investigated the safety and preliminary efficacy of GBS-01, an this compound-enriched extract from Arctium lappa, in patients with gemcitabine-refractory pancreatic cancer. [] The trial demonstrated a favorable safety profile and promising clinical responses.
Q11: What is the safety profile of this compound?
A: While this compound generally exhibits a favorable safety profile in preclinical studies and a phase I clinical trial, [] some studies have reported potential toxicity with repeated high-dose administration.
- Sub-chronic toxicity: A 28-day repeated dose study in rats revealed organ-specific toxicity at high doses of this compound (12 and 36 mg/kg/day), particularly affecting the heart, liver, kidneys, and reproductive organs. []
- Subcutaneous toxicity: A 28-day repeated subcutaneous injection study in beagle dogs found toxicity in lymphatic hematopoietic, digestive, urinary, and cardiovascular systems at a dose of 60 mg/kg. []
Q12: What strategies are being explored to improve the delivery of this compound?
A12: Researchers are exploring innovative drug delivery systems to enhance the therapeutic efficacy of this compound, such as:
- Injectable hydrogels: A study demonstrated that incorporating this compound into an injectable hydrogel improved its delivery to the heart and enhanced its cardioprotective effects in a rat model of myocardial ischemia-reperfusion injury. [] This approach could potentially improve drug solubility, bioavailability, and targeted delivery to specific tissues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


